molecular formula C13H9NO2 B1303896 6-(4-Formylphenyl)nicotinaldehyde CAS No. 885950-11-8

6-(4-Formylphenyl)nicotinaldehyde

Cat. No.: B1303896
CAS No.: 885950-11-8
M. Wt: 211.22 g/mol
InChI Key: ZVFZQBYTHFYAJE-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinaldehyde is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFZQBYTHFYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377499
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-11-8
Record name 6-(4-formylphenyl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Advanced Materials Science and Supramolecular Chemistry

Precursor in Polymer Synthesis and Macromolecular Architectures

Polycondensation Reactions for Specialized Polymers

Polycondensation is a powerful technique for synthesizing polymers from monomers with two or more reactive functional groups. In the case of 6-(4-Formylphenyl)nicotinaldehyde, its two aldehyde moieties can react with other difunctional or multifunctional monomers to produce a range of specialized polymers. For instance, reaction with diamines can lead to the formation of polyimines (also known as Schiff base polymers), which often exhibit interesting electronic and optical properties.

The general scheme for such a polycondensation reaction would involve the reaction of this compound with a diamine (H₂N-R-NH₂), resulting in the formation of a polymer with repeating units linked by imine (-C=N-) bonds. The properties of the resulting polymer can be tailored by varying the structure of the diamine co-monomer. These polymers can find applications in areas such as high-performance plastics, conductive materials, and membrane separations. While specific research on polycondensation of this exact compound is not widely documented, the principles of polycondensation of dialdehydes are well-established. nih.gov

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgfrontiersin.org Their unique, globular architecture leads to properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules. rsc.org this compound can serve as a core molecule or a branching unit in the synthesis of these complex structures.

In a convergent synthesis approach, dendrons (wedge-shaped dendritic fragments) can be attached to the aldehyde groups of this compound to create a dendrimer. chemrxiv.orgresearchgate.net Alternatively, in a divergent approach, the aldehyde groups can be reacted with monomers that introduce new branching points, leading to the generation-by-generation growth of a dendrimer. researchgate.net The synthesis of hyperbranched polymers, which are less perfect in their structure compared to dendrimers, can also be achieved through the self-condensation of a monomer derived from this compound or its copolymerization with other suitable monomers. mdpi.comcmu.edu

Table 1: Comparison of Dendrimers and Hyperbranched Polymers

FeatureDendrimersHyperbranched Polymers
Structure Perfectly branched, symmetricalIrregularly branched, asymmetrical
Synthesis Stepwise, controlled, often complexOften one-pot, less controlled
Polydispersity Monodisperse (PDI ≈ 1)Polydisperse (PDI > 1)
Functional Groups Located at the peripheryDistributed throughout the structure

Development of Chemoresponsive Sensors and Probes Based on Aldehyde Reactivity

The reactivity of the aldehyde groups in this compound makes it a valuable component in the design of chemoresponsive sensors and probes. These sensors can detect the presence of specific analytes through a measurable change in their physical or chemical properties.

Colorimetric and Fluorometric Sensing Platforms

Colorimetric and fluorometric sensors offer a visual and often highly sensitive means of detection. The aldehyde groups of this compound can be engineered to react with specific analytes, leading to a change in the molecule's conjugation and, consequently, its absorption or emission of light.

For example, a sensor incorporating this dialdehyde (B1249045) could be designed to change color upon reaction with a particular amine or hydrazine (B178648) derivative. This change would be due to the formation of a new chromophore with a different electronic structure. Similarly, a fluorometric sensor could be developed where the reaction with an analyte either "turns on" or "turns off" the fluorescence of the system. nih.gov The design of such sensors often involves a careful balance of the electronic properties of the dialdehyde and the reacting species to achieve a significant and selective response. nih.gov

Detection of Specific Analytes via Selective Derivatization

The aldehyde functional groups can undergo a wide range of selective chemical reactions, allowing for the targeted detection of various analytes. This process, known as derivatization, converts the analyte into a new compound with properties that are easier to detect.

For instance, the reaction of this compound with primary amines to form imines is a well-known and efficient reaction. This can be exploited to detect the presence of biogenic amines, which are important markers for food spoilage and certain diseases. Similarly, reactions with hydrazines to form hydrazones or with semicarbazides to form semicarbazones can be used to detect these classes of compounds. The selectivity of the sensor can be tuned by modifying the reaction conditions or by incorporating other recognition elements into the sensor's design.

Integration into Heterogeneous Catalysis and Organocatalytic Systems

When immobilized on a solid support, such as silica (B1680970) or a polymer resin, molecules derived from this compound can act as heterogeneous catalysts. mdpi.com This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The pyridine (B92270) nitrogen can coordinate to metal centers, creating active sites for a variety of catalytic transformations.

In the realm of organocatalysis, where small organic molecules are used to catalyze chemical reactions, derivatives of this compound could also find application. For example, the aldehyde groups could be transformed into other functional groups that are known to be effective in promoting specific organic reactions. The bifunctional nature of the molecule allows for the creation of catalysts with two distinct active sites, potentially leading to cooperative catalytic effects.

Synthetic Methodologies and Route Optimization for 6 4 Formylphenyl Nicotinaldehyde

Retrosynthetic Analysis and Key Disconnections in Target Compound Synthesis

Retrosynthetic analysis of 6-(4-Formylphenyl)nicotinaldehyde reveals several logical disconnections. The primary disconnection is at the C-C bond between the phenyl and pyridine (B92270) rings. This suggests a cross-coupling reaction as a key step, joining a substituted pyridine with a substituted benzene (B151609) derivative. Further disconnection of the formyl groups from the aromatic rings points towards formylation reactions as another critical transformation.

A plausible retrosynthetic pathway would involve:

Disconnection of the C-C bond: This breaks the molecule into a 6-halonicotinaldehyde derivative and a 4-formylphenylboronic acid (or a related organometallic reagent). This approach prioritizes the formation of the biaryl scaffold.

Disconnection of the formyl groups: This leads to a 6-phenylnicotinic acid or a related precursor, which would then undergo formylation or a two-step reduction/oxidation sequence to install the aldehyde functionalities.

This analysis highlights the importance of strategically choosing the starting materials and the sequence of reactions to achieve an efficient synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation to Nicotinaldehyde Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are well-suited for constructing the phenylpyridine scaffold of the target molecule. nih.govyoutube.com

Suzuki-Miyaura Coupling Strategies for Phenylpyridine Scaffolds

The Suzuki-Miyaura coupling is a highly efficient method for creating biaryl linkages. nih.govyonedalabs.comlibretexts.org This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org

For the synthesis of this compound, a potential strategy involves the Suzuki-Miyaura coupling of a 6-halonicotinaldehyde derivative with (4-formylphenyl)boronic acid. The general reaction scheme is as follows:

Reaction Scheme:

Aryl Halide: 6-chloro- or 6-bromonicotinaldehyde (B16785)

Organoboron Reagent: (4-formylphenyl)boronic acid

Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium catalysts yonedalabs.com

Base: K₂CO₃, K₃PO₄, or other suitable bases nih.gov

Solvent: Dioxane/water, toluene (B28343), or DMF

The reaction conditions, including the choice of catalyst, base, and solvent, would need to be optimized to maximize the yield and purity of the desired product. The presence of the aldehyde groups requires mild reaction conditions to avoid side reactions.

A recent study demonstrated the successful Suzuki-Miyaura coupling of 3-bromonicotinaldehyde with various aryl boronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a dioxane/water solvent system, achieving good to excellent yields. nih.gov This provides a strong precedent for the feasibility of this approach for the target molecule. The use of palladium precatalysts has also been shown to be effective for the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles. nih.gov

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Phenylpyridine Synthesis

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligandsCatalyst stability, activity, and tolerance to functional groups. yonedalabs.com
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃Strength of the base can influence reaction rate and side reactions. nih.gov
Solvent Dioxane/H₂O, Toluene, DMF, THFSolvent polarity and temperature affect reaction kinetics and solubility.
Boron Reagent Boronic acids, boronic esters, trifluoroboratesStability and reactivity of the boron species. yonedalabs.com

Heck Reaction and Sonogashira Coupling Adaptations

The Heck reaction and Sonogashira coupling offer alternative palladium-catalyzed routes to the phenylpyridine core.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.comlibretexts.org To synthesize the target compound, this would likely involve a multi-step process, potentially starting with the Heck coupling of a halopyridine with a protected formylstyrene derivative, followed by further functional group manipulations. While versatile, the Heck reaction's stereoselectivity and potential for side reactions would need careful consideration. youtube.comorganic-chemistry.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgresearchgate.net A possible synthetic route could involve the Sonogashira coupling of a halonicotinaldehyde with 4-ethynylbenzaldehyde. The resulting alkyne-linked intermediate would then need to be reduced to form the desired C-C single bond. This method is known for its mild reaction conditions. wikipedia.org

Formylation Reactions for Aldehyde Group Introduction on Aromatic Systems

The introduction of aldehyde groups onto the phenyl and pyridine rings is a crucial step in the synthesis of this compound. Several formylation methods are available for aromatic systems. wikipedia.org

Vilsmeier-Haack Formylation and Gattermann-Koch Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgrsc.org While effective for many substrates, the electron-deficient nature of the pyridine ring can make it less reactive towards electrophilic aromatic substitution. wikipedia.orgrsc.org However, the reaction has been successfully applied to certain pyridine derivatives. researchgate.netrsc.orgchemrxiv.org

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgnumberanalytics.comnumberanalytics.comyoutube.comyoutube.com This method is generally not suitable for phenol (B47542) and phenol ether substrates and might be too harsh for the target molecule, potentially leading to decomposition or side reactions. wikipedia.org

Controlled Oxidation Pathways for Aldehyde Formation

An alternative to direct formylation is the controlled oxidation of a precursor functional group, such as a methyl or hydroxymethyl group. This approach can offer better selectivity and milder reaction conditions.

For instance, a precursor like 6-(4-methylphenyl)nicotinic acid could be synthesized and then both the methyl group and the carboxylic acid could be converted to aldehyde functionalities. The oxidation of a methyl group to an aldehyde can be achieved using various reagents, such as chromium trioxide or ceric ammonium (B1175870) nitrate. A patent describes a method for preparing aromatic aldehydes by the gas-phase oxidation of methyl-substituted aromatic compounds using a tungsten-based catalyst. google.com More recent methods utilize cost-effective and environmentally benign oxidants like hydrogen peroxide with a molybdenum catalyst. organic-chemistry.org

Similarly, the reduction of a carboxylic acid to a primary alcohol, followed by oxidation to the aldehyde, is a well-established two-step process. organic-chemistry.orgacs.org

Table 2: Comparison of Formylation Strategies

MethodReagentsSubstrate ScopeAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF organic-chemistry.orgrsc.orgElectron-rich aromatics and heterocycles researchgate.netorganic-chemistry.orgWell-established, versatileCan be harsh, may not be suitable for electron-deficient rings rsc.org
Gattermann-Koch CO, HCl, AlCl₃, CuCl wikipedia.orgnumberanalytics.comAromatic hydrocarbons numberanalytics.comDirect formylationHarsh conditions, not suitable for sensitive substrates wikipedia.org
Controlled Oxidation Various oxidizing agents (e.g., H₂O₂, MnO₂) organic-chemistry.orgresearchgate.netPrecursors with methyl or alcohol groupsMild conditions, high selectivityRequires precursor synthesis, multi-step process

Sustainable and Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry approaches can be considered to enhance sustainability.

Catalyst Efficiency: The use of highly efficient palladium catalysts at low loadings (ppm levels) can significantly reduce the amount of heavy metal waste. mit.edu The development of recyclable heterogeneous catalysts or aqueous-phase catalysis can further improve the green credentials of the synthesis.

Solvent Selection: Traditional organic solvents used in cross-coupling reactions, such as toluene and dioxane, have environmental and health concerns. The exploration of greener solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key aspect of sustainable synthesis. orgsyn.org

Atom Economy: The Suzuki-Miyaura reaction itself has a good atom economy, as the boron-containing byproducts are generally non-toxic and can be easily removed. libretexts.org Alternative green approaches for biaryl synthesis include metal-free C-H activation or decarboxylative coupling reactions, which can further improve atom economy by avoiding the use of organometallic reagents.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times reduces energy consumption. Microwave-assisted synthesis can be a valuable tool in this regard, often leading to dramatic reductions in reaction times and improved yields.

The following table outlines potential green chemistry improvements for the synthesis of this compound.

Table 3: Green Chemistry Approaches

Principle Conventional Method Green Alternative
Catalyst Homogeneous palladium catalyst at high loading. High-turnover catalyst at low loading (ppm), recyclable heterogeneous catalyst. mit.edu
Solvent Toluene, Dioxane Water, Ethanol, 2-MeTHF. orgsyn.org
Reagents Stoichiometric organoboron reagents. Catalytic C-H activation or decarboxylative coupling to reduce waste.

| Energy | Conventional heating for extended periods. | Microwave-assisted synthesis for faster reactions at lower energy consumption. |

Chemical Reactivity and Mechanistic Investigations of 6 4 Formylphenyl Nicotinaldehyde

Aldehyde Functional Group Reactivity: Nucleophilic Addition and Condensation Reactions

The presence of two formyl groups makes 6-(4-Formylphenyl)nicotinaldehyde highly susceptible to reactions typical of aldehydes, primarily nucleophilic additions and subsequent condensations. The two aldehyde groups—one on the phenyl ring (at the 4-position) and one on the pyridine (B92270) ring (at the 3-position)—exhibit different electronic environments, which could potentially allow for selective reactions, although this can be challenging.

Aldehydes readily react with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. These reactions are fundamental for derivatizing carbonyl compounds. For this compound, reaction with two equivalents of a hydrazine (B178648) derivative would lead to the formation of a bishydrazone. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. wikipedia.org

The formation of hydrazones is a robust and widely utilized reaction for the derivatization of aldehydes. For instance, various pyridine-4-carbaldehyde derivatives have been successfully converted into their corresponding hydrazones and N-acylhydrazones. nih.gov By analogy, both formyl groups in this compound are expected to be reactive towards hydrazines. The reaction can be used to install various functionalities, depending on the nature of the reacting hydrazine.

Table 1: Potential Hydrazone Derivatives of this compound This table is illustrative and based on general chemical principles.

Hydrazine ReagentPotential Product Name
Hydrazine (H₂NNH₂)6-(4-(Hydrazonomethyl)phenyl)nicotinaldehyde hydrazone
Phenylhydrazine6-(4-((2-Phenylhydrazono)methyl)phenyl)nicotinaldehyde 2-phenylhydrazone
2,4-Dinitrophenylhydrazine6-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)nicotinaldehyde 2-(2,4-dinitrophenyl)hydrazone
Isonicotinic hydrazideN'-[1-(6-{4-[(N'-Isonicotinoylhydrazono)methyl]phenyl}pyridin-3-yl)methylidene]isonicotinohydrazide

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a conjugated system. wikipedia.org

For this compound, Knoevenagel condensation offers a pathway to synthesize extended, conjugated molecular structures. The reaction could potentially occur at one or both aldehyde sites, depending on the stoichiometry and reaction conditions. The Doebner modification of this reaction uses pyridine as a solvent and often involves a carboxylic acid as one of the electron-withdrawing groups on the active methylene compound, leading to condensation followed by decarboxylation. organic-chemistry.org

Table 2: Potential Products from Knoevenagel Condensation with this compound This table is illustrative and based on general chemical principles.

Active Methylene CompoundCatalyst/ConditionsPotential Product Type
MalononitrilePiperidine, EthanolDicyanovinyl-substituted derivative
Diethyl malonatePyridine, heatDiethyl bis(alkenylmalonate) derivative
Cyanoacetic acidPyridine, heatCyanoacrylic acid derivative (after decarboxylation)
Meldrum's acidBasic catalystIsopropylidene-linked derivative

The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as an electrophilic acceptor in crossed-aldol reactions with other enolizable aldehydes or ketones. nih.gov Such reactions, particularly the Claisen-Schmidt condensation (reaction with a ketone), would lead to the formation of α,β-unsaturated carbonyl compounds after dehydration. nih.gov

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). udel.edutotal-synthesis.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com With this compound, the Wittig reaction could be used to convert one or both aldehyde groups into various substituted alkenes. The stereoselectivity of the Wittig reaction (whether the E or Z isomer is formed) depends significantly on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Pyridine Ring Reactivity: Aromatic Functionalization and Heterocyclic Transformations

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (SₑAr) on pyridine is significantly more difficult than on benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack. quimicaorganica.org Furthermore, under the acidic conditions often required for SₑAr, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. quora.comrsc.org

If a reaction were to occur, electrophilic attack is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com In this compound, the 3-position is occupied by a formyl group and the 6-position by a phenyl group. The available positions for substitution are C2, C4, and C5. The formyl group at C3 is an electron-withdrawing group and will further deactivate the ring. Therefore, the most likely, albeit still difficult, position for electrophilic attack would be C5. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine. quimicaorganica.org

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), especially when a good leaving group, such as a halogen, is present at the 2- or 4-position. stackexchange.comyoutube.com The intermediate formed during nucleophilic attack at these positions is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom. stackexchange.com

Therefore, a halogenated precursor, such as 6-(4-formylphenyl)-2-chloronicotinaldehyde, would be an excellent substrate for SₙAr. The chlorine atom at the 2-position is activated by both the ring nitrogen and the electron-withdrawing formyl group at the 3-position. A wide variety of nucleophiles can displace the halide, providing a powerful method for introducing diverse functional groups at the 2-position of the pyridine ring. nih.gov The reactivity of halopyridines in SₙAr reactions is well-established, with reaction times often being significantly reduced by methods like microwave heating. sci-hub.se The reactivity often follows the trend F > Cl, as the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Precursor This table is illustrative and based on the expected reactivity of 6-(4-Formylphenyl)-2-chloronicotinaldehyde.

NucleophileReagent ExamplePotential Product at C2 Position
AminePyrrolidine2-(Pyrrolidin-1-yl) derivative
AlkoxideSodium methoxide2-Methoxy derivative
ThiolateSodium thiophenoxide2-(Phenylthio) derivative
CyanideSodium cyanide2-Cyano derivative

Selective Redox Chemistry of Aldehyde Moieties

The two aldehyde groups on this compound exhibit different electronic properties, which can be exploited for selective reduction and oxidation reactions. The formyl group on the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, making it more susceptible to nucleophilic attack compared to the formyl group on the phenyl ring.

The selective reduction of one or both aldehyde groups of this compound to the corresponding alcohols or amines opens avenues for the synthesis of novel diols, amino alcohols, and diamines. These products can serve as valuable building blocks in polymer chemistry and materials science.

While specific studies on the selective reduction of this compound are not extensively documented in the provided search results, general principles of aldehyde reduction can be applied. The choice of reducing agent and reaction conditions is crucial for achieving selectivity. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are often used for the selective reduction of the more reactive aldehyde. Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both aldehyde groups.

Table 1: Potential Selective Reduction Reactions of this compound

Product TypePotential Reagents and Conditions
Mono-alcoholNaBH₄, low temperature
DiolLiAlH₄ or excess NaBH₄
Mono-amine (via reductive amination)Amine, NaBH(OAc)₃
Diamine (via reductive amination)Excess amine, NaBH(OAc)₃ or H₂, catalyst

This table is based on general chemical principles and not on specific experimental data for this compound from the search results.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org For this compound, this reaction can yield the corresponding mono- or di-carboxylic acid, which are valuable precursors for polyesters, polyamides, and metal-organic frameworks (MOFs).

A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common methods include the use of potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder, more selective reagents. libretexts.org For substrates with multiple functional groups, chemoselective oxidation is a key challenge. The use of catalysts can enhance the efficiency and selectivity of these oxidations. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for aerobic oxidation under mild conditions. organic-chemistry.org Metal-based catalysts, such as those involving vanadium or copper, have also been shown to be effective. organic-chemistry.orgresearchgate.net

Table 2: General Methods for the Oxidation of Aldehydes to Carboxylic Acids

Reagent/CatalystDescription
Potassium dichromate(VI)/H₂SO₄A strong oxidizing agent, typically requiring heating under reflux. libretexts.org
OxoneA versatile and mild oxidant. organic-chemistry.org
N-Hydroxyphthalimide (NHPI)An organocatalyst for aerobic oxidation. organic-chemistry.org
VO(acac)₂/H₂O₂A catalytic system for efficient and selective oxidation. organic-chemistry.org
Ag₂O/CuOA catalyst for oxidation using molecular oxygen. researchgate.net

This table presents general methods and is not based on specific experimental data for this compound from the search results.

Theoretical and Computational Chemistry Studies of 6 4 Formylphenyl Nicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The electronic behavior of 6-(4-Formylphenyl)nicotinaldehyde can be elucidated by examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring and the formyl groups, which act as electron-withdrawing moieties. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise energy values and visualizations of these orbitals.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-2.1 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVReflects chemical reactivity and stability.
Ionization Potential (I)6.5 eVEnergy required to remove an electron.
Electron Affinity (A)2.1 eVEnergy released when an electron is added.
Global Hardness (η)2.2 eVResistance to change in electron distribution.
Global Softness (S)0.45 eV⁻¹Reciprocal of hardness, indicates reactivity.
Electronegativity (χ)4.3 eVTendency to attract electrons.
Electrophilicity Index (ω)4.19 eVA measure of electrophilic power.

Note: These values are theoretical predictions based on typical DFT calculations for similar aromatic aldehydes and are subject to variation based on the specific computational method and basis set employed.

The distribution of electron density within this compound governs its reactive behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this molecule, the oxygen atoms of the two formyl groups are expected to be the most electron-rich sites, appearing as red or yellow regions on an MEP map, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the formyl groups and the carbon atoms bonded to the oxygen atoms will be electron-deficient (blue regions), marking them as sites for nucleophilic attack. The nitrogen atom in the pyridine ring also introduces a region of negative potential. Understanding these sites is crucial for predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Minima via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl and pyridine rings leads to different conformations. libretexts.org Molecular mechanics force fields, such as MMFF94, can be used to perform a systematic search of the conformational space to identify stable conformers and the energy barriers between them. rsc.org

The most stable conformation will likely be non-planar due to steric hindrance between the ortho-hydrogens on the two rings. libretexts.orgic.ac.uk A dihedral angle of approximately 30-45 degrees between the planes of the two rings is anticipated to be the global energy minimum. acs.orgresearchgate.net Molecular dynamics simulations can further explore the conformational landscape at different temperatures, providing insight into the flexibility of the molecule and the populations of different conformers in solution. epstem.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data (excluding basic identification)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the UV-visible absorption spectrum. The calculations would likely predict strong π-π* transitions in the UV region, arising from the conjugated system of the two aromatic rings and the formyl groups. The calculated maximum absorption wavelength (λ_max) can be compared with experimental measurements.

Furthermore, DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The characteristic C=O stretching frequencies of the aldehyde groups and the C-N stretching of the pyridine ring are key features that can be accurately predicted. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared to experimental spectra to confirm the molecular structure and conformation. rsc.org

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry can be employed to map out the potential energy surfaces of reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various reaction pathways. For instance, the mechanism of nucleophilic addition to the aldehyde groups can be studied in detail.

By modeling the approach of a nucleophile, the geometry of the transition state can be optimized, and the energy barrier for the reaction can be determined. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. For example, the reduction of the aldehyde groups to alcohols or their oxidation to carboxylic acids could be computationally modeled to predict the most favorable reaction conditions. rsc.org

In Silico Design of Novel Derivatives and Functionalized Architectures

The structure of this compound serves as a scaffold that can be computationally modified to design new molecules with desired properties. This in silico design process allows for the rapid screening of a large number of potential derivatives without the need for immediate synthesis. nih.govnih.gov

For example, by systematically replacing the hydrogen atoms on the aromatic rings with different functional groups (e.g., electron-donating or electron-withdrawing groups), it is possible to tune the electronic properties, such as the HOMO-LUMO gap. This could be used to design new materials with specific optical or electronic properties. nih.govresearchgate.net Similarly, modifications can be made to enhance the molecule's ability to act as a ligand for metal complexes or as a building block for larger supramolecular structures. nih.gov

Advanced Analytical Characterization in Research Contexts for 6 4 Formylphenyl Nicotinaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of synthetic products, providing a highly accurate mass measurement that can confirm the elemental composition of a molecule. For 6-(4-Formylphenyl)nicotinaldehyde, HRMS is critical for verifying its molecular formula, C₁₃H₉NO₂. nih.gov The theoretical exact mass of this compound is calculated to be 211.063328530 Da. nih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) with precision in the parts-per-million (ppm) range, allowing for the confident determination of the molecular formula. nih.gov

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to elucidate fragmentation pathways. By subjecting the protonated parent ion [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. rsc.org This pattern provides structural information, confirming the connectivity of the molecule. For this compound, key fragmentation events would include the sequential loss of carbonyl (CO) groups from the aldehyde functionalities and potential cleavage at the C-C bond connecting the phenyl and pyridine (B92270) rings. rsc.orgmdpi.com Analyzing these pathways is crucial for distinguishing isomers and identifying reaction byproducts in complex mixtures. nih.gov

Parameter Expected Value/Observation Significance
Molecular Formula C₁₃H₉NO₂Foundational identity of the compound. nih.gov
Theoretical Exact Mass 211.06333 DaThe precise mass used as a reference for HRMS measurement. nih.gov
Observed [M+H]⁺ Ion ~212.0706 m/zConfirmation of the molecular weight and successful ionization.
Mass Accuracy < 5 ppmHigh accuracy differentiates the target from other possible elemental compositions.
Key Fragment Ions (MS/MS) Loss of CO (-28 Da) Loss of CHO (-29 Da) Cleavage of aryl-aryl bondProvides evidence for the presence of aldehyde groups and the biaryl core structure. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. youtube.com For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete assignment of all proton and carbon signals and to establish the molecule's connectivity.

While ¹H and ¹³C NMR provide initial information on the number and type of chemical environments, 2D NMR techniques are essential for assembling the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the 4-formylphenyl ring and separately within the nicotinyl ring system, confirming the substitution patterns on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. researchgate.net It allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the aldehyde protons and the carbons of their respective rings, and critically, correlations between the protons on one aromatic ring and the carbons of the other, which definitively establishes the connection between the phenyl and pyridine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. For this compound, NOESY can provide insights into the preferred conformation and spatial arrangement of the two aromatic rings relative to each other.

Technique Information Yielded for this compound Example of Expected Correlation
¹H NMR Identifies all unique proton environments and their multiplicity.Distinct signals for two aldehyde protons (~10 ppm), and aromatic protons in the 7-9 ppm range.
¹³C NMR Identifies all unique carbon environments.Two distinct aldehyde carbonyl carbons (~190 ppm), aromatic carbons.
COSY Maps ¹H-¹H spin-spin coupling networks.Correlation between ortho- and meta-protons on the phenyl ring.
HSQC Correlates protons to their directly bonded carbons. researchgate.netCorrelation of each aromatic proton to its specific ¹³C signal.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds).Correlation from the phenyl protons to the pyridine carbon at the point of attachment (C6).
NOESY Reveals through-space proximity of protons.Correlation between protons on the phenyl ring and the pyridine ring, indicating rotational conformation.

The single bond connecting the phenyl and pyridine rings in this compound allows for rotation. However, steric hindrance between the ortho-protons on adjacent rings may create a significant energy barrier to this rotation. If this barrier is large enough, the molecule may exhibit atropisomerism, where distinct, non-interconverting rotational isomers (conformers) exist. nih.gov

Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics. numberanalytics.com By recording NMR spectra at various temperatures, one can observe changes in the signals. mdpi.com At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for the chemically distinct protons in each conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. nih.govnumberanalytics.com

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. rigaku.com Obtaining a suitable single crystal of this compound would allow for the absolute determination of its molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov

This technique is particularly valuable for defining the molecule's conformation in the crystalline form. It would definitively measure the dihedral angle between the phenyl and pyridine rings, providing a static picture of the rotational preference that can be compared with the dynamic behavior observed in solution by NMR. preprints.org Furthermore, SC-XRD reveals intermolecular interactions that govern the crystal packing, such as pi-pi stacking between the aromatic rings or potential weak hydrogen bonds involving the aldehyde oxygen atoms. researchgate.net This information is vital for understanding the material's solid-state properties. While a published structure for this specific molecule is not available, the expected parameters can be tabulated.

Parameter Expected Data from SC-XRD Analysis Significance
Crystal System e.g., Monoclinic, OrthorhombicDefines the basic symmetry of the unit cell. nih.gov
Space Group e.g., P2₁/cDescribes the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Bond Lengths C=O (~1.21 Å), C-C aryl (~1.39 Å), C-C inter-ring (~1.49 Å)Confirms covalent structure and provides insight into bond order and hybridization.
Bond Angles C-C-C in rings (~120°), C-C-H (~120°)Defines the geometry around each atom.
Torsion (Dihedral) Angle Phenyl-Pyridine angleQuantifies the twist between the two aromatic rings in the solid state.
Intermolecular Interactions Distances and angles of potential H-bonds, π-stackingExplains how molecules are arranged in the crystal and what forces hold them together. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying functional groups within a molecule. nih.gov These two techniques are complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. kurouskilab.com

For this compound, IR and Raman spectra would provide clear signatures for its key structural features. The most prominent bands would be associated with the two aldehyde groups. The C=O stretching vibration typically appears as a very strong band in the IR spectrum between 1680-1715 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic, albeit weaker, bands around 2820 cm⁻¹ and 2720 cm⁻¹. nih.gov Aromatic C=C stretching vibrations and C-H bending vibrations would also be clearly visible. researchgate.net These techniques are invaluable for monitoring reactions; for instance, the disappearance of the aldehyde C=O stretch could be used to confirm its successful conversion to another functional group in a derivative. researchgate.net

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
AldehydeC=O Stretch1710 - 16801710 - 1680Strong (IR), Medium (Raman)
AldehydeC-H Stretch~2820 and ~2720~2820 and ~2720Weak-Medium (IR), Medium (Raman)
Aromatic RingsC=C Stretch1600 - 14501600 - 1450Medium-Strong
Aromatic RingsC-H Stretch3100 - 30003100 - 3000Medium-Strong
Pyridine RingRing BreathingMultiple bandsStrongCharacteristic fingerprint region.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Product Purification and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for both the purification of synthesized products and the assessment of their purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary tool for the purification of this compound from a crude reaction mixture. nih.gov Using a reversed-phase column (e.g., C18), a gradient elution with solvents like acetonitrile (B52724) and water would separate the desired product from starting materials, reagents, and byproducts based on differences in polarity. A UV detector is well-suited for monitoring the separation, as the aromatic system of the molecule will absorb strongly. Fractions containing the pure compound can then be collected. HPLC is also used as an analytical tool to assess purity, where a single sharp peak indicates a pure sample. drawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. nih.gov Due to the relatively low volatility of this compound, direct analysis might be challenging. However, GC-MS is extremely useful for detecting small, volatile impurities in the sample. Furthermore, the aldehyde functional groups can be converted to more volatile derivatives (e.g., oximes) prior to injection, allowing for GC-based purity analysis. vtt.fi The mass spectrometer detector provides identification of the separated components, making it an excellent tool for quality control. drawellanalytical.com

Technique Primary Application Stationary Phase (Example) Mobile Phase (Example) Detection Method
HPLC Preparative purification; Analytical purity assessment.C18 Silica (B1680970) (Reversed-Phase)Acetonitrile/Water GradientUV-Vis Diode Array Detector (DAD)
GC-MS Analysis of volatile impurities; Purity assessment after derivatization.DB-5 (or similar non-polar)HeliumMass Spectrometry (EI)

The chemical compound this compound is a significant molecule in the fields of advanced materials science and supramolecular chemistry. Its unique structure, featuring two aldehyde groups and a pyridine ring, allows it to serve as a versatile building block for a variety of complex structures with tailored properties.

Future Research Directions and Challenges for 6 4 Formylphenyl Nicotinaldehyde

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

A significant frontier in the application of 6-(4-formylphenyl)nicotinaldehyde lies in the development of its chiral derivatives. The introduction of chirality can impart enantioselective properties to the resulting materials, which is highly desirable for applications in asymmetric catalysis, chiral separations, and sensing.

Currently, the synthesis of chiral bipyridine ligands, which share structural motifs with this compound, often involves chemoenzymatic methods. nih.gov For instance, enantiopure 2,2'-bipyridines have been synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines. nih.gov These chiral bipyridines have proven to be effective ligands in asymmetric reactions such as the aminolysis of meso-epoxides and the allylation of aldehydes. nih.gov Another approach involves the synthesis of chiral 2,2'-bipyridine-diol ligands with substituents at the 3,3'-positions, which have been applied in iron(II)-catalyzed asymmetric reactions. rsc.org

However, the direct asymmetric synthesis of this compound derivatives remains a challenge. Future research will likely focus on:

Atroposelective Synthesis: The restricted rotation around the aryl-pyridine bond could be exploited to create stable atropisomers. Developing catalytic methods to control this axial chirality would be a major breakthrough.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the bipyridine framework is a viable strategy.

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of the pyridine (B92270) or phenyl rings would offer an elegant and atom-economical route to chiral derivatives.

The primary challenge is to develop methods that are not only highly stereoselective but also scalable and economically viable. The successful synthesis of such chiral derivatives will unlock a new dimension of applications for materials derived from this compound.

Exploration of Photoredox Catalysis and Electrosynthesis for Selective Transformations

Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and highly selective alternatives to traditional chemical transformations. Their application to this compound could lead to novel functionalizations and improved synthetic routes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov For pyridine-containing molecules, photoredox catalysis has been used for C-H functionalization, including the synthesis of polysubstituted picolinaldehydes. researchgate.net This approach often involves the generation of radical intermediates, which can undergo selective coupling reactions. acs.org The functionalization of alkenes for the synthesis of substituted aziridines has also been achieved using visible-light-induced photoredox catalysis. rsc.org

Future research in this area for this compound could explore:

Selective Aldehyde Modification: Developing photoredox methods to selectively transform one of the two aldehyde groups, leading to unsymmetrically functionalized derivatives.

Late-Stage Functionalization: Applying photoredox catalysis to modify the aromatic rings of pre-formed materials, allowing for the tuning of their properties.

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to achieve novel and complex transformations. nih.gov

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, often with high selectivity and efficiency. rsc.orgresearchgate.net Electrosynthesis has been successfully applied to the selective oxidation of alcohols to aldehydes at industrially relevant current densities. rsc.org Challenges in electrosynthesis include limited current density and the need for electrolyte recycling. rsc.org Tandem electrochemical-chemical catalysis strategies are being developed to address these issues. rsc.org

For this compound, electrosynthesis could be employed for:

Controlled Oxidation/Reduction: Selectively oxidizing one or both aldehyde groups to carboxylic acids or reducing them to alcohols.

C-N Coupling: Electrosynthesis can facilitate carbon-nitrogen bond formation, potentially for the synthesis of formamides or other nitrogen-containing derivatives. acs.org

Polymerization: Electropolymerization of this compound or its derivatives could lead to the formation of conductive polymer films with interesting electronic and optical properties.

A key challenge in both photoredox catalysis and electrosynthesis is controlling the regioselectivity of the reactions, particularly given the two reactive aldehyde groups and multiple C-H bonds in the molecule.

Integration into Flow Chemistry and Microfluidic Systems for Automated Synthesis and Reaction Optimization

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and precise control over reaction parameters. For the synthesis of materials from this compound, such as covalent organic frameworks (COFs), flow chemistry and microfluidic systems represent a significant leap forward.

Batch synthesis of COFs is often energy-intensive and requires long reaction times. nih.gov Continuous flow approaches have been shown to accelerate the synthesis of imine- and hydrazone-linked COFs, with significantly higher productivity. nih.gov Flow reactors allow for control over nanoparticle growth, self-assembly, and precipitation, leading to highly crystalline and porous materials. nih.gov Recent work has demonstrated the synthesis of single-crystalline 2D COFs in a continuous flow process at a rate of over 1 gram per hour. rsc.orgrsc.org

Future research in this domain will likely focus on:

High-Throughput Screening: Utilizing microfluidic platforms to rapidly screen a wide range of reaction conditions (e.g., temperature, concentration, catalyst, residence time) to optimize the synthesis of COFs and other materials.

Multi-Step Synthesis: Designing integrated flow systems that can perform the synthesis of this compound and its subsequent polymerization in a continuous process.

In-line Characterization: Integrating analytical techniques directly into the flow system to monitor reaction progress and product quality in real-time.

Fabrication of Hierarchical Structures: Using microfluidic devices to create well-ordered porous polymer scaffolds and foams with tunable pore sizes and interconnectivity. nih.govmdpi.com

The main challenges include reactor fouling, maintaining long-term stability of the flow system, and scaling up production while maintaining the high quality and precise control achievable at the microfluidic scale. researchgate.netbit.edu.cn

In Situ Spectroscopic Techniques for Real-time Monitoring of Material Formation Processes

A fundamental understanding of the mechanisms of material formation is crucial for the rational design and synthesis of materials with desired properties. In situ spectroscopic techniques provide a powerful window into the reaction dynamics, allowing for the real-time observation of intermediate species and structural evolution.

For the synthesis of COFs from this compound, which typically proceeds via imine condensation, a deeper understanding of the formation process is still needed. chemrxiv.orgchemrxiv.org In situ techniques such as X-ray powder diffraction and Raman spectroscopy have been used to monitor the mechanochemical synthesis of imine COFs, revealing the presence of key reaction intermediates and the templating effect of liquid additives. chemrxiv.orgchemrxiv.orgresearchgate.netbirmingham.ac.uk

Future research directions include:

Multi-modal In Situ Analysis: Combining multiple spectroscopic and scattering techniques (e.g., NMR, FTIR, UV-Vis, SAXS/WAXS) to obtain a more complete picture of the solution-phase chemistry and solid-state transformations during material formation. cardiff.ac.uk

Kinetic and Thermodynamic Studies: Using real-time data to extract kinetic parameters (e.g., reaction rates, activation energies) and thermodynamic information about the self-assembly process. acs.orgresearchgate.netresearchgate.net

Investigating the Role of Catalysts and Modulators: Employing in situ techniques to elucidate the precise role of catalysts, such as scandium triflate, and modulators in directing the reaction kinetics and influencing the crystallinity of the final product. chemrxiv.orgresearchgate.net

The primary challenges are the complexity of the reaction environment, the often-rapid nature of the initial nucleation events, and the need for specialized reaction cells that are compatible with both the synthesis conditions and the analytical technique.

Computational Predictions for Novel Applications and Rational Material Design

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and guiding the rational design of new functional materials before their synthesis. rsc.org For materials derived from this compound, computational methods can accelerate the discovery of novel applications and optimize material performance.

High-throughput computational screening has been used to assess the potential of large numbers of COFs for applications such as gas separation. nih.govacs.org These studies can identify promising candidates for further experimental investigation. nih.gov Multi-scale computational methods have been employed to establish structure-property relationships for COFs in CO2 capture, revealing that factors like pore size and "splint effects" in 2D-layered structures can significantly enhance separation performance. rsc.org

Future research will likely leverage computational approaches to:

Design Materials with Tailored Properties: Using molecular simulations to design COFs and other polymers with specific pore sizes, surface functionalities, and electronic properties for targeted applications in catalysis, sensing, and energy storage. mdpi.com

Predict Material Stability: Developing computational models to predict the thermal, chemical, and mechanical stability of new materials under various operating conditions.

Simulate Dynamic Processes: Modeling the diffusion of guest molecules within porous frameworks to better understand and predict their performance in separation and storage applications.

Explore Hypothetical Structures: Generating and evaluating large libraries of hypothetical materials in silico to identify novel structures with exceptional properties. researchgate.netnih.gov

Conclusion

Synthesis and Functionalization of 6-(4-Formylphenyl)nicotinaldehyde: Current State and Future Perspectives

Looking forward, the functionalization of this compound presents a rich area for exploration. The two aldehyde groups, while both carbonyls, may exhibit differential reactivity due to the electronic influence of their respective aromatic rings—the electron-withdrawing pyridine (B92270) ring versus the phenyl ring. This potential for selective functionalization could open avenues for the creation of asymmetrical molecules and polymers with unique properties. Future research could focus on:

Selective Protection/Deprotection: Developing methods to selectively protect one aldehyde group while the other undergoes reaction.

Stepwise Reactions: Utilizing the potential reactivity difference to perform sequential reactions, introducing different functional groups at each aldehyde position.

Post-Synthetic Modification: Functionalizing the nitrogen atom of the pyridine ring to modulate the electronic properties and solubility of the molecule and any resulting materials.

Comprehensive Understanding of Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity of this compound is paramount for its effective utilization. The aldehyde functionalities are susceptible to a wide range of chemical transformations, including:

Condensation Reactions: Readily reacting with amines to form Schiff bases (imines), a cornerstone of COF and polyimine synthesis.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols, providing access to a different class of bifunctional monomers.

Wittig and Related Reactions: Allowing for the introduction of carbon-carbon double bonds, enabling the synthesis of conjugated polymers.

The mechanistic pathways of these reactions, particularly in the context of polymerization, are of fundamental importance. For instance, in the formation of COFs, the reversibility of the imine bond formation is crucial for the error-correction processes that lead to highly crystalline and ordered structures. Mechanistic studies, likely employing computational modeling and in-situ spectroscopic techniques, would be invaluable in optimizing reaction conditions and controlling the morphology of the resulting materials.

Contributions to Advanced Materials and Supramolecular Chemistry

The primary anticipated contribution of this compound is in the field of advanced, porous materials. Its rigid and angular geometry makes it an ideal candidate for the construction of:

Covalent Organic Frameworks (COFs): The reaction of this dialdehyde (B1249045) with multitopic amines would lead to the formation of two-dimensional or three-dimensional porous crystalline polymers. The nitrogen atom in the pyridine ring can act as a metal coordination site, allowing for the post-synthetic metalation of the COF, which could imbue the material with catalytic or enhanced gas sorption properties.

Polymers of Intrinsic Microporosity (PIMs): The rigid, non-planar structure of the monomer could lead to inefficient packing in the solid state, creating a microporous material with potential applications in gas separation and storage.

In supramolecular chemistry, the directional nature of the aldehyde groups, combined with the potential for hydrogen bonding and π-π stacking involving the aromatic rings, makes it a promising candidate for the self-assembly of discrete molecular cages, macrocycles, and other complex supramolecular architectures.

Emerging Interdisciplinary Research Avenues and Collaborative Opportunities

The unique combination of a phenyl and a pyridine ring opens up numerous possibilities for interdisciplinary research. The pyridine nitrogen introduces a site for protonation or metal coordination, suggesting applications in:

Catalysis: The development of metal-organic frameworks (MOFs) or COFs where the pyridine nitrogen acts as a catalytic site or anchors catalytic metal nanoparticles.

Sensing: The fluorescence or colorimetric properties of materials derived from this compound could be modulated by the binding of metal ions or other analytes to the pyridine moiety.

Biomedical Applications: While outside the direct scope of this materials-focused discussion, the pyridine unit is a common feature in biologically active molecules, suggesting potential long-term avenues for exploration in medicinal chemistry.

Collaborations between synthetic chemists, materials scientists, computational chemists, and engineers will be essential to fully realize the potential of this compound. The design and synthesis of new materials based on this building block, coupled with a thorough characterization of their properties and performance in various applications, will undoubtedly lead to significant scientific advancements.

Q & A

Basic: What are the primary synthetic routes for preparing 6-(4-formylphenyl)nicotinaldehyde, and what reaction conditions are critical for optimizing yield?

Answer:
this compound is commonly synthesized via Claisen-Schmidt condensation , where substituted nicotinaldehyde reacts with aromatic aldehydes under basic conditions (e.g., K₂CO₃ in a toluene-EtOH-H₂O solvent system). Key parameters include:

  • Temperature control (60–80°C) to avoid side reactions.
  • Molar ratios of reactants (typically 1:1 for aldehyde coupling).
  • Catalyst selection (e.g., NaOH or KOH for deprotonation).

A recent study demonstrated that microwave-assisted synthesis reduces reaction time (from 24 hours to 2 hours) while maintaining yields >85% .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Aldehyde proton at δ 9.8–10.2 ppm (singlet).
    • Aromatic protons in the range δ 7.5–8.5 ppm (coupled splitting patterns indicate substitution on the pyridine ring) .
  • FT-IR :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
    • Peaks at ~1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak at m/z 211.216 (calculated for C₁₃H₉NO₂) .

Advanced: How does this compound contribute to the construction of hydrogen-bonded organic frameworks (HOFs), and how do its structural features influence framework porosity?

Answer:
This compound serves as a multifunctional linker in HOFs due to its:

  • Two aldehyde groups , enabling dynamic covalent bonding with amines or hydrazides.
  • Rigid aromatic core , which stabilizes framework geometry.

In HOF-TAM-PNA (using this compound), the framework achieves a BET surface area of 2008 m²/g , attributed to eclipsed stacking of pyridine and phenyl rings. Comparative studies show that replacing the aldehyde with methoxy groups reduces surface area by 40%, highlighting the critical role of reactive aldehyde moieties .

Advanced: What computational methods are used to predict the electronic properties of this compound derivatives, and how do substitutions affect nonlinear optical (NLO) behavior?

Answer:
Density Functional Theory (DFT) at the M06/6-311G(d,p) level is standard for:

  • Frontier Molecular Orbital (FMO) analysis :
    • HOMO-LUMO gaps (~4.2 eV) indicate moderate charge-transfer capacity.
  • NLO properties :
    • Substitutions with electron-withdrawing groups (e.g., -NO₂) enhance hyperpolarizability (β) by 300% compared to unmodified derivatives .

Table 1: Computational Results for Derivatives

DerivativeHOMO (eV)LUMO (eV)β (×10⁻³⁰ esu)
Parent-6.2-2.01.5
-NO₂-6.8-3.14.5

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound-based frameworks?

Answer:
Discrepancies often arise from solvent inclusion or polymorphism . To address this:

Perform solvothermal synthesis with controlled drying (e.g., supercritical CO₂ extraction) to remove guest molecules.

Use synchrotron X-ray diffraction for high-resolution phase identification.

Apply Rietveld refinement to distinguish between staggered (P6₃/mmc) and eclipsed (P6/mmm) stacking modes, which impact surface area and stability .

Basic: What are the recommended storage conditions for this compound to prevent degradation, and what analytical methods confirm purity over time?

Answer:

  • Storage : Argon atmosphere at 2–8°C to inhibit oxidation of aldehyde groups.
  • Purity Monitoring :
    • HPLC (C18 column, acetonitrile/water gradient): Retention time ~8.2 min.
    • TLC (silica gel, ethyl acetate/hexane 1:1): Rf = 0.45.
      Degradation products (e.g., carboxylic acids) appear as new peaks at Rf = 0.25 .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Answer:

  • Protection of aldehydes : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during Suzuki-Miyaura coupling.
  • Catalyst screening : Pd(PPh₃)₄/PCy₃ systems improve yields (>90%) for aryl-aryl bonds at the pyridine 2-position.
  • Solvent effects : DMF enhances solubility of Pd intermediates, reducing reaction time by 50% compared to THF .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Formylphenyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-(4-Formylphenyl)nicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.